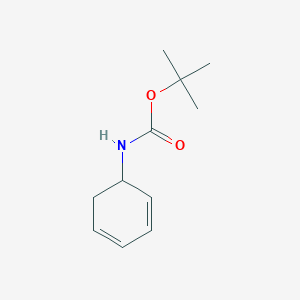![molecular formula C24H30O5 B12574274 Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate CAS No. 189010-67-1](/img/structure/B12574274.png)
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C24H30O5 . It consists of 59 atoms: 30 hydrogen atoms, 24 carbon atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes a benzoate ester linked to a nonylphenoxy group through a carbonyl bridge.
Méthodes De Préparation
The synthesis of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-nonylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
Comparaison Avec Des Composés Similaires
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[(4-octylphenoxy)carbonyl]oxy}benzoate: Similar structure but with an octyl group instead of a nonyl group.
Methyl 2-{[(4-decylphenoxy)carbonyl]oxy}benzoate: Similar structure but with a decyl group instead of a nonyl group.
The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
189010-67-1 |
|---|---|
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl 2-(4-nonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-4-5-6-7-8-9-12-19-15-17-20(18-16-19)28-24(26)29-22-14-11-10-13-21(22)23(25)27-2/h10-11,13-18H,3-9,12H2,1-2H3 |
Clé InChI |
HMCXQYADBIDMKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


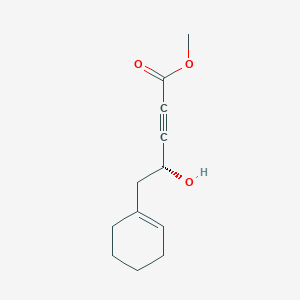
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
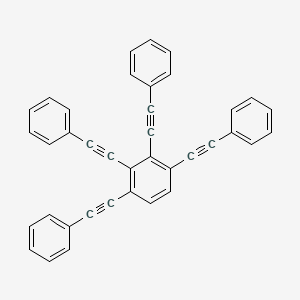
![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)
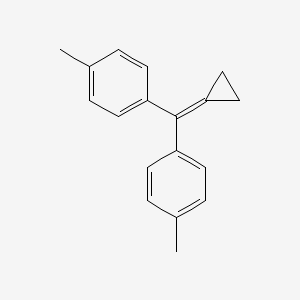
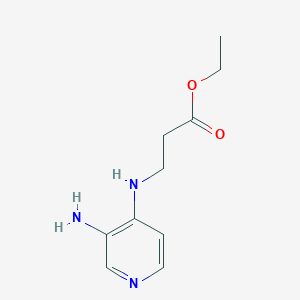
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
